N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a key structural unit in many pharmaceutical preparations . It’s part of a series of compounds synthesized for their potential biological activities .
Synthesis Analysis
The compound is synthesized as part of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications
Antiproliferative and Anti-HIV Activity
A study on derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, which are structurally related to N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, demonstrated significant antiproliferative activity against human tumor-derived cell lines. Specifically, compounds showed remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, when screened for inhibitors against HIV-1 and HIV-2, no activity was observed (Al-Soud et al., 2010).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and subjected to in vitro testing against the Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited potent anti-mycobacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range, showcasing the scaffold's promise in developing new treatments for tuberculosis (Pancholia et al., 2016).
Antibacterial and Antifungal Properties
Compounds based on the structure of interest have been synthesized and shown moderate activity against bacterial strains such as Bacillus Subtilis and Escherichia Coli. This suggests the potential for developing new antibacterial agents from this chemical scaffold (Deshmukh et al., 2017).
Antipsychotic Agents
Heterocyclic analogues of benzamides have been evaluated as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine and serotonin receptors and showed promise in antagonizing specific behaviors in mice, indicating potential utility in treating psychotic disorders (Norman et al., 1996).
Anticancer and Antimicrobial Agents
Several studies have synthesized and evaluated derivatives for their anticancer and antimicrobial activities. Notably, some compounds showed significant cytotoxicity against cancer cell lines and antimicrobial efficacy, highlighting the potential of this scaffold in developing new therapeutic agents (El-Masry et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro antimicrobial and anticancer activities .
Mode of Action
It’s worth noting that similar compounds have shown significant antimicrobial activity and anticancer potency . The molecular docking study demonstrated that these compounds may be used as a lead for rational drug designing for the anticancer molecules .
Biochemical Pathways
aurora kinase inhibitors, α-folate receptor inhibitors, CDK-inhibitors, activin-like kinase (ALK) inhibitors, EGFR inhibitors, topoisomerase inhibitors, pin1 (Protein interaction with NIMA1) inhibitors, T cell proliferation inhibitors on peripheral blood mononuclear cells (PBMC) and jurkat cells, and VEGFR inhibitors .
Result of Action
Similar compounds have shown significant antimicrobial activity and anticancer potency .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in vitro .
Future Directions
Properties
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20(28)14-17-15-30-22(24-17)25-21(29)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPYDBOELYTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.